![molecular formula C25H23N5O4 B2359730 benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877644-50-3](/img/structure/B2359730.png)

benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

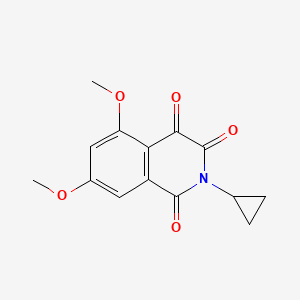

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purin ring, followed by various substitutions to add the benzyl, trimethyl, and acetate groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazo[2,1-f]purin ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, along with the presence of the benzyl and acetate groups, would give the compound a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetate group could undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group might make the compound more soluble in polar solvents. The aromatic benzyl group and the imidazo[2,1-f]purin ring might contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Research

- A key focus in the research surrounding compounds like benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is on the synthesis of novel heterocycles, such as imidazo purines. These are synthesized through treatment of specific purin-ones with aminoalcohols followed by dehydrative cyclization, representing an area of significant chemical research and innovation (Shimada, Kuroda, & Suzuki, 1993).

Biological Evaluation and Potential Therapeutic Applications

- Studies have been conducted to evaluate derivatives of imidazo purines for biological activities, including their potential as therapeutic agents. For instance, derivatives have been tested for their affinity to serotonin receptors and phosphodiesterase inhibitors, indicating potential applications in pharmacology, particularly in the development of antidepressants (Zagórska et al., 2016).

Photophysical and Electrochemical Properties

- Research into the photophysical and electrochemical properties of imidazo purines and related compounds is another significant area. Such studies involve examining the emission profiles and redox potentials of these compounds, which can be crucial for applications in materials science and molecular electronics (Samy & Alexander, 2011).

Solid-Phase Synthesis

- The solid-phase synthesis of derivatives, including those similar to benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, has been explored. This represents a methodological advancement in the chemical synthesis field, providing new ways to create complex molecules (Karskela & Lönnberg, 2006).

Potential Antagonistic Activity on Adenosine Receptors

- Some derivatives have been found to exhibit antagonistic activity towards specific adenosine receptor subtypes, suggesting potential therapeutic applications in areas such as neurology and oncology (Baraldi et al., 2005).

Antimicrobial and Anticancer Potential

- Further investigations have explored the antimicrobial and anticancer activities of imidazo purine derivatives. These studies are crucial for discovering new drugs and treatment strategies for various infectious diseases and cancers (Shankerrao, Bodke, & Santoshkumar, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-5-9-13-19)27(3)25(33)28(23(21)32)14-20(31)34-15-18-10-6-4-7-11-18/h4-13H,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAPPVGKJUXDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)